

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: **Methyl 2-amino-5-methylnicotinate**

Cat. No.: **B1425851**

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Methyl 2-amino-5-methylnicotinate is a substituted pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its structure uniquely combines the key features of a nicotinic acid ester and a 2-aminopyridine moiety, both of which are recognized as "privileged scaffolds" in the design of novel therapeutics. The strategic placement of the amino, methyl ester, and methyl groups on the pyridine ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening against a wide array of biological targets.

While extensive literature exists for the parent nicotinic acid and 2-aminopyridine cores, **Methyl 2-amino-5-methylnicotinate** itself remains a relatively underexplored molecule. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, consolidating available data and offering expert insights into its properties, plausible synthetic routes, and potential applications. By leveraging established principles of medicinal chemistry, we will explore the untapped potential of this compound as a key intermediate in the quest for next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of **Methyl 2-amino-5-methylnicotinate** is fundamental to its application in synthesis and drug design. Although a specific CAS number is not readily available in common databases for this compound, it is identified by its MDL number, MFCD07375375, and PubChem Substance ID, 329795786.

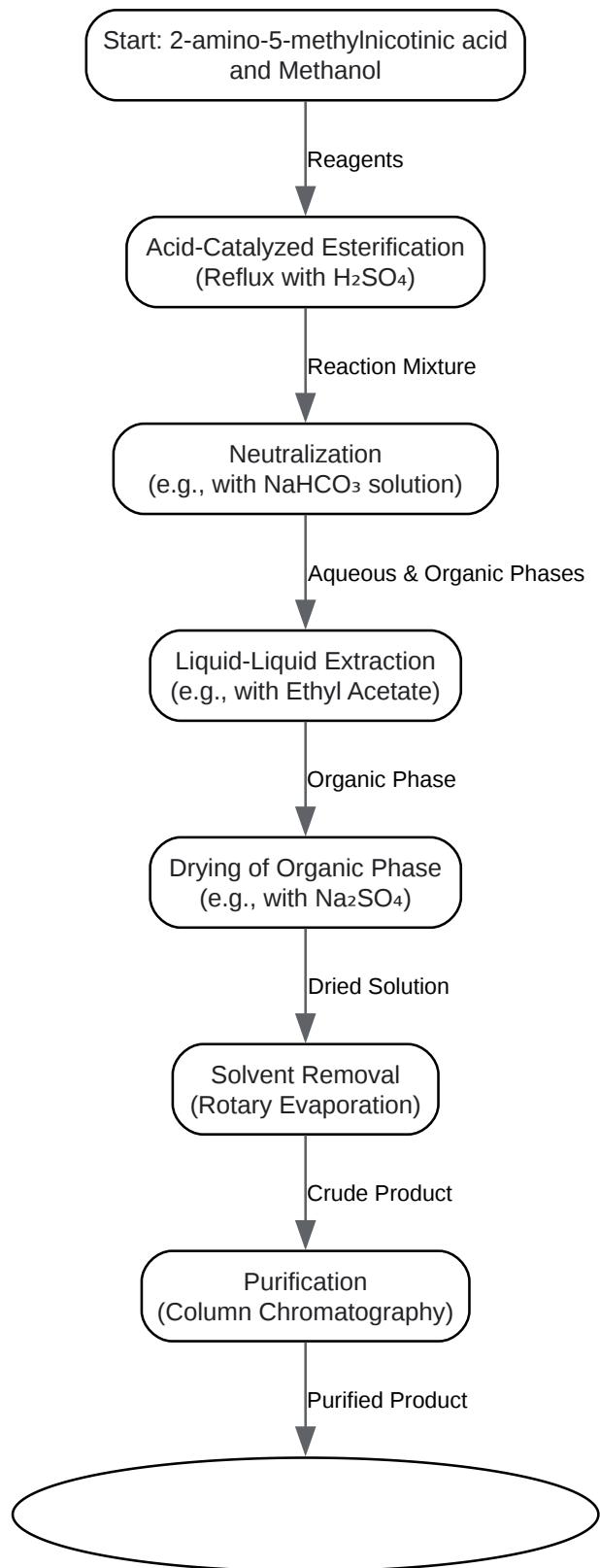
Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	
Molecular Weight	166.18 g/mol	
Appearance	Solid	
InChI	1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3,(H2,9,10)	
SMILES	COC(=O)C1=C(N)N=CC(C)=C1	

Synthesis of Methyl 2-amino-5-methylNicotinate: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis for **Methyl 2-amino-5-methylNicotinate** is not extensively documented, a highly plausible and efficient route can be designed based on well-established esterification reactions of nicotinic acid derivatives.[\[1\]](#) The most common approach involves the acid-catalyzed esterification of the corresponding carboxylic acid, in this case, 2-amino-5-methylnicotinic acid.

The rationale behind this choice of synthesis is its reliability, the relatively mild conditions required, and the common availability of the necessary starting materials and reagents. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **Methyl 2-amino-5-methylNicotinate**.

Step-by-Step Experimental Protocol

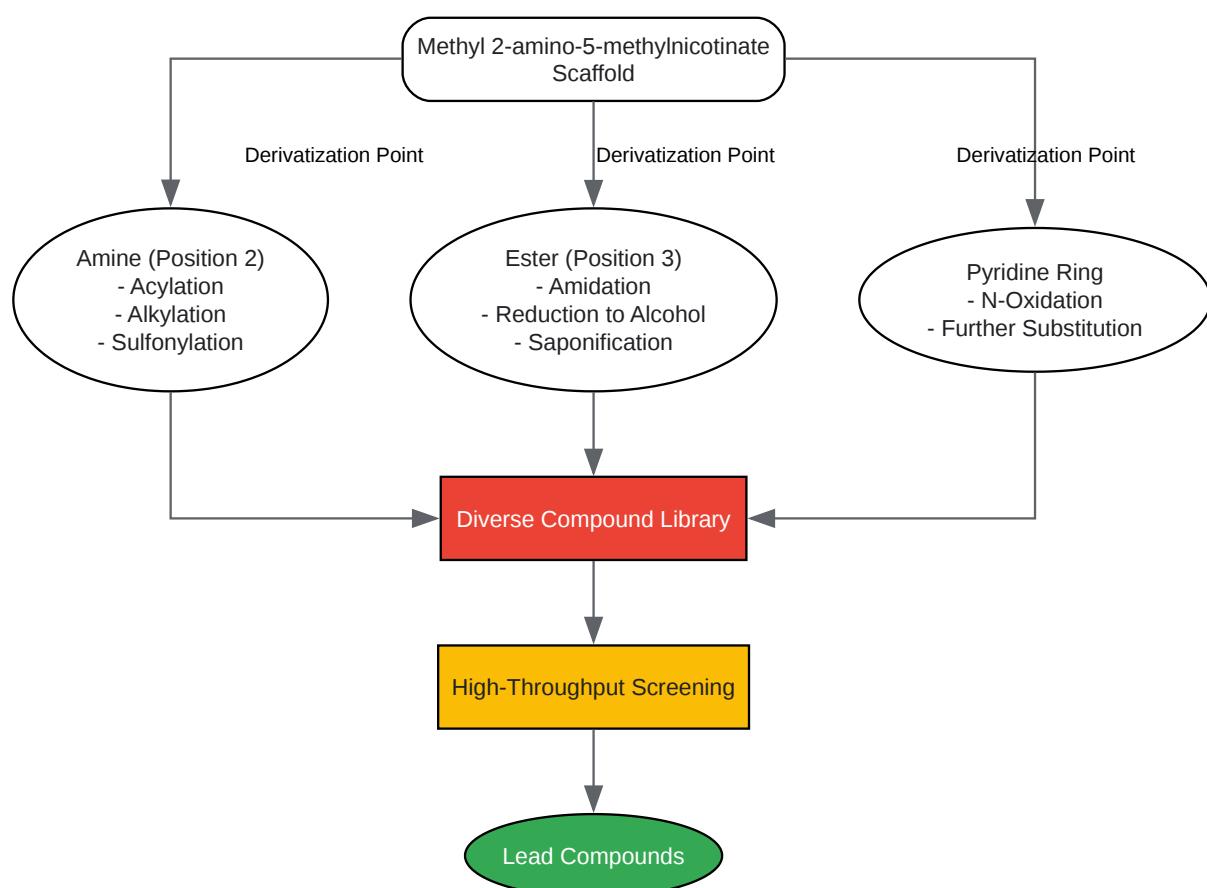
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of starting material).
- Acid Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.
- Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the pH is approximately 7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
- Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure **Methyl 2-amino-5-methylnicotinate**.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of **Methyl 2-amino-5-methylnicotinate** lies in its utility as a scaffold for generating novel compounds with therapeutic potential. The presence of the 2-aminopyridine and nicotinic acid ester motifs suggests a broad range of possible biological activities.

- The 2-Aminopyridine Pharmacophore: This structural unit is a cornerstone in medicinal chemistry, found in numerous approved drugs.[2] It is known to participate in key hydrogen bonding interactions with biological targets. Derivatives of 2-aminopyridine have been explored for a multitude of therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents.[2][3]
- The Nicotinic Acid Scaffold: Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-known for their beneficial effects on lipid metabolism and their role in treating atherosclerosis.[4][5] The pyridinecarboxylic acid core is a key feature in a variety of pharmacologically active compounds with applications ranging from cardiovascular to neuroprotective agents.[6]

The combination of these two pharmacophores in **Methyl 2-amino-5-methylnicotinate** provides a versatile platform for derivatization.



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